Thio-oxy Fluoro Fluticasone Furoate

Description

Properties

Molecular Formula |

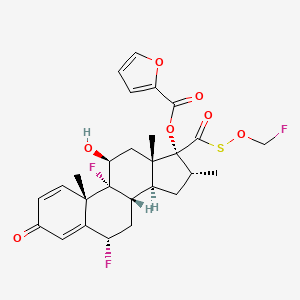

C27H29F3O7S |

|---|---|

Molecular Weight |

554.6 g/mol |

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethoxysulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |

InChI |

InChI=1S/C27H29F3O7S/c1-14-9-16-17-11-19(29)18-10-15(31)6-7-24(18,2)26(17,30)21(32)12-25(16,3)27(14,23(34)38-36-13-28)37-22(33)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,32H,9,11-13H2,1-3H3/t14-,16+,17+,19+,21+,24+,25+,26+,27+/m1/s1 |

InChI Key |

PCBSKDOYKOFXJQ-VLSRWLAYSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SOCF)OC(=O)C5=CC=CO5)C)O)F)C)F |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SOCF)OC(=O)C5=CC=CO5)C)O)F)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thio-oxy Fluoro Fluticasone Furoate involves multiple steps, starting from the base steroid structure. The process typically includes:

Fluorination: Introduction of fluorine atoms at specific positions on the steroid backbone.

Thioester Formation: Formation of the thioester linkage at the 17-carbon position.

Furoate Esterification: Esterification with furoic acid at the C-17α position

Industrial Production Methods: Industrial production methods focus on optimizing yield and purity. The process involves:

Purification: Use of advanced purification techniques to ensure high purity of the final product.

Refluxing: Refluxing in diethylamine to decompose intermediates and form the thioic acid

Chemical Reactions Analysis

Types of Reactions: Thio-oxy Fluoro Fluticasone Furoate undergoes several types of chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Substitution reactions involving the fluorine atoms

Common Reagents and Conditions:

Dimethylthiocarbamoyl Chloride: Used for thioester formation.

Diethylamine: Used in refluxing to decompose intermediates

Major Products: The major products formed from these reactions include various fluorinated and thioesterified steroids, which are intermediates in the synthesis of this compound .

Scientific Research Applications

Thio-oxy Fluoro Fluticasone Furoate has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying fluorination and thioesterification reactions.

Biology: Investigated for its effects on cellular signaling pathways and gene expression.

Medicine: Widely used in the treatment of asthma, COPD, and allergic rhinitis due to its potent anti-inflammatory properties

Industry: Utilized in the development of advanced corticosteroid formulations for respiratory diseases

Mechanism of Action

Thio-oxy Fluoro Fluticasone Furoate exerts its effects by binding to glucocorticoid receptors (GRs) in the cytoplasm of target cells. Upon binding, the compound undergoes conformational changes, leading to its translocation into the cell nucleus. Inside the nucleus, it interacts with glucocorticoid response elements (GREs) on DNA, modulating the transcription of anti-inflammatory genes and suppressing pro-inflammatory gene expression .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Pharmacological Differences

Table 1: Key Structural and Pharmacodynamic Properties

| Compound | Ester Group | Receptor Affinity (vs. Dexamethasone) | Dosing Frequency | Key Substitutions |

|---|---|---|---|---|

| Fluticasone Furoate | S-(fluoromethyl) | 2989 | Once daily | 2-Furanyl, 6α,9α-Difluoro |

| Fluticasone Propionate | O-propionate | 1775 | Twice daily | 17α-Propionate |

| Mometasone Furoate | O-furoate | ~2000 (estimated) | Once/twice daily | 17α-Furoate, 9α,21-Dichloro |

| Beclomethasone | O-dipropionate | 1345 | Twice daily | 9α-Chloro, 17α-Dipropionate |

Structural Insights :

Key Findings :

- Superior Efficacy: Fluticasone furoate (200 μg once daily) showed a 193 mL greater FEV₁ improvement over fluticasone propionate (250 μg twice daily) in COPD patients . Its combination with vilanterol (Relvar Ellipta) reduced severe asthma exacerbations by 3.1% compared to monotherapy .

- Rapid Onset : When combined with oxymetazoline, fluticasone furoate achieved faster symptom relief in allergic rhinitis without inducing rhinitis medicamentosa .

Biological Activity

Thio-oxy Fluoro Fluticasone Furoate (TOFFF) is a synthetic glucocorticoid that has garnered attention for its potent anti-inflammatory and vasoconstrictive properties. This compound is primarily utilized in the treatment of respiratory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and allergic rhinitis. This article delves into its biological activity, mechanisms of action, comparative efficacy, and relevant research findings.

This compound functions by binding to glucocorticoid receptors (GRs) located in the cytoplasm of target cells. Upon binding, it undergoes a conformational change that facilitates its translocation into the cell nucleus. Inside the nucleus, TOFFF interacts with glucocorticoid response elements (GREs) on DNA, leading to:

- Transcriptional Activation : Modulation of anti-inflammatory gene expression.

- Transcriptional Repression : Suppression of pro-inflammatory gene expression.

This dual mechanism contributes to its effectiveness in reducing inflammation and controlling allergic responses.

Comparative Efficacy

When compared to other corticosteroids like Fluticasone Propionate and Budesonide, TOFFF exhibits enhanced binding affinity to GRs, which translates into improved potency and reduced systemic activity. The unique esterification with furoic acid distinguishes it from similar compounds, providing a therapeutic advantage in clinical settings .

| Compound | Binding Affinity | Systemic Activity | Therapeutic Use |

|---|---|---|---|

| This compound | High | Low | Asthma, COPD, Allergic Rhinitis |

| Fluticasone Propionate | Moderate | Moderate | Asthma, Allergic Rhinitis |

| Budesonide | Moderate | Moderate | Asthma, COPD |

Biological Activity

Anti-inflammatory Properties : TOFFF has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby alleviating symptoms associated with respiratory diseases. It effectively reduces eosinophilic inflammation in animal models of asthma .

Cellular Signaling Pathways : Research indicates that TOFFF influences various cellular signaling pathways involved in inflammation. It has been observed to downregulate the expression of nuclear factor kappa B (NF-kB), a key transcription factor that mediates inflammatory responses .

Case Studies and Research Findings

-

Clinical Efficacy in Allergic Rhinitis :

A real-world observational study evaluated the safety and effectiveness of a fixed-dose combination nasal spray containing Fluticasone Furoate and Oxymetazoline (FF + OXY). Patients demonstrated significant reductions in total nasal symptom scores (TNSS) after 28 days of treatment, indicating the effectiveness of glucocorticoids like TOFFF in managing allergic rhinitis symptoms . -

Comparative Effectiveness in COPD :

A comparative effectiveness study highlighted that patients receiving TOFFF exhibited lower rates of COPD exacerbations compared to those treated with Budesonide combined with Glycopyrrolate/Formoterol. This underscores TOFFF's potential as a superior therapeutic option for managing chronic respiratory conditions . -

In Vitro Studies :

In vitro experiments have shown that TOFFF significantly inhibits lung eosinophilia in rat models, further supporting its role as an effective anti-inflammatory agent .

Q & A

Q. What are best practices for ensuring compliance with journal-specific formatting guidelines (e.g., tables, figures) when publishing this compound research?

- Methodological Answer : Format tables in Microsoft Word with Roman numerals, self-explanatory titles, and footnotes for abbreviations. For LaTeX submissions, use Springer’s macro package and validate compiled PDFs against journal templates. Ensure color figures are free in online versions and cite permissions for reused content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.